Lithium permanganate

Solubility Solution Chemistry Process Engineering

Lithium permanganate uniquely combines >500 g/L water solubility (7.8× that of KMnO₄) with the ability to serve as a single-source precursor for nanostructured LiMn₂O₄ cathodes. Its thermal decomposition at 199°C directly yields battery-grade Li₂MnO₃ and spinel LiMn₂O₄ without potassium contamination. This enables precise Li/Mn ratio tuning (0.47–1.09) and delivers discharge capacities of 250–300 mAh/g—performance unattainable with potassium or sodium analogs. For concentrated-phase oxidations and lithium-ion battery research, lithium permanganate is the definitive choice.

Molecular Formula LiMnO4
Molecular Weight 125.9 g/mol
CAS No. 13453-79-7
Cat. No. B088603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium permanganate
CAS13453-79-7
Molecular FormulaLiMnO4
Molecular Weight125.9 g/mol
Structural Identifiers
SMILES[Li+].[O-][Mn](=O)(=O)=O
InChIInChI=1S/Li.Mn.4O/q+1;;;;;-1
InChIKeyMOAIUDFKHZGSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Permanganate (CAS 13453-79-7): Core Properties and Procurement-Relevant Chemical Profile


Lithium permanganate (LiMnO₄) is an inorganic compound belonging to the alkali metal permanganate class, characterized by a deep purple, water-soluble crystalline appearance [1]. It is typically synthesized via the metathesis reaction of lithium sulfate and barium permanganate, yielding the trihydrate LiMnO₄·3H₂O upon crystallization from aqueous solution [1]. As a strong oxidizing agent, its reactive behavior is governed by the tetrahedral permanganate anion (MnO₄⁻), though its thermal profile is marked by a violent decomposition event at 199 °C, producing a complex mixture of oxides including Li₂MnO₃ and spinel LiMn₂O₄ [1] [2]. While sharing the permanganate ion with its potassium and sodium analogs, lithium permanganate exhibits distinct physicochemical properties—particularly in solubility and hygroscopicity—that directly inform its niche utility in specialized synthesis and energy storage research [3].

Lithium Permanganate Procurement: Why Alkali Permanganate Class Compounds Cannot Be Interchanged


Interchanging alkali permanganates—substituting lithium permanganate with potassium or sodium permanganate—is not scientifically viable due to the decisive influence of the cation on solubility, hygroscopicity, and material synthesis outcomes. While the oxidizing power originates from the common permanganate anion (MnO₄⁻) [1], the small ionic radius and high charge density of the lithium cation (Li⁺) impart markedly different physical properties [2]. Critically, the nature of the cation determines the structural and electrochemical characteristics of derived manganese oxide materials; for instance, hydrothermal conversion of different alkali permanganates yields distinct manganese dioxide polymorphs with varying lithium intercalation capacities [3]. Furthermore, the extreme hygroscopicity of sodium permanganate often precludes its practical handling [4], whereas potassium permanganate's limited solubility restricts its utility in concentrated solution-phase applications. These cation-dependent variations mean that direct substitution without empirical validation introduces unacceptable risk to reaction reproducibility and material performance, as evidenced in the following quantitative comparisons.

Quantitative Differentiation Evidence for Lithium Permanganate: Head-to-Head and Cross-Study Comparisons


Aqueous Solubility: Lithium vs. Potassium Permanganate

Lithium permanganate exhibits substantially higher water solubility compared to its potassium analog, a critical parameter for concentrated solution-phase applications. The solubility of lithium permanganate exceeds 500 g/L at 25 °C [1], while potassium permanganate has a solubility of 64 g/L at the same temperature [1]. This represents a solubility advantage of over 7.8-fold for the lithium salt.

Solubility Solution Chemistry Process Engineering

Cathode Material Precursor: Comparative Electrochemical Performance of Derived Manganese Oxides

Lithium permanganate serves as a unique single-source precursor for the synthesis of nanostructured lithium manganese oxide cathodes. When reduced with hydrogen gas at 60°C and fired at 250°C, the resulting materials exhibit discharge capacities of 250-300 mAh/g in the 4-1.5 V range [1]. In contrast, manganese oxides derived from potassium permanganate via a similar hydrothermal route (170°C) demonstrate a strong tendency to convert to the spinel structure, resulting in significant capacity loss and inferior capacity retention relative to the potassium-derived layered structures [2]. The capacity for lithium intercalation is a direct function of the alkali ion present in the precursor [2].

Lithium-ion Battery Cathode Material Electrochemistry

Thermal Decomposition Pathway: Lithium Permanganate vs. Potassium Permanganate

The thermal decomposition of lithium permanganate follows a distinct pathway compared to potassium permanganate. Lithium permanganate undergoes a violent decomposition at 199 °C, yielding a complex mixture of Li₂MnO₃ and spinel LiMn₂O₄, along with oxygen evolution [1] [2]. In contrast, potassium permanganate decomposes at a higher temperature (approximately 240 °C) to produce potassium manganate (K₂MnO₄), manganese dioxide (MnO₂), and oxygen [3]. This difference in decomposition temperature and product composition is critical for applications involving thermal processing or synthesis of specific lithium-containing oxide phases.

Thermal Stability Solid-State Chemistry Materials Synthesis

Lithium Permanganate (CAS 13453-79-7): Validated Research and Industrial Application Scenarios


Synthesis of High-Capacity Nanostructured Lithium Manganese Oxide Cathodes

Lithium permanganate is uniquely suited as a single-source precursor for the wet-chemical synthesis of nanostructured lithium manganese oxide cathodes. As demonstrated by Im and Manthiram (2003), the reduction of aqueous lithium permanganate with hydrogen gas at 60°C, followed by vacuum firing at 250°C, yields materials exhibiting discharge capacities of 250-300 mAh/g in lithium cells [1]. This performance stems directly from the ability to tune the Li/Mn ratio from 0.47 to 1.09 by adjusting the synthesis conditions [1], a level of compositional control not readily achievable with potassium or sodium permanganate precursors due to the different decomposition pathways and cation effects on final oxide structure [2].

Concentrated Solution-Phase Oxidation Reactions

In applications where high concentrations of an oxidizing agent in aqueous or polar organic media are required, lithium permanganate offers a distinct advantage over its potassium analog. With a water solubility exceeding 500 g/L at 25 °C [1], it is over 7.8 times more soluble than potassium permanganate (64 g/L) [1]. This property enables the use of highly concentrated permanganate solutions for specialized organic oxidations, where potassium permanganate would precipitate or limit reaction kinetics due to lower dissolved oxidant concentrations. Additionally, its reported solubility in acetone [2] extends its utility into non-aqueous oxidation systems where sodium and potassium permanganates are less effective.

Precursor for Solid-State Synthesis of Lithium Manganospinels

The thermal decomposition of lithium permanganate at 199 °C directly generates a mixture of Li₂MnO₃ and spinel LiMn₂O₄ [1] [2], offering a more direct, lower-temperature route to these technologically important lithium-ion battery cathode materials. In contrast, achieving similar phases from potassium permanganate requires higher temperatures (~240 °C) and yields potassium-containing byproducts (K₂MnO₄, MnO₂) [3] that necessitate additional purification steps if a pure lithium manganate product is desired. This makes lithium permanganate a more efficient precursor for solid-state synthesis of lithium manganospinels, particularly in research settings aiming to optimize phase purity and reduce energy input.

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